Ethyl 4-(dimethylamino)quinoline-3-carboxylate

Description

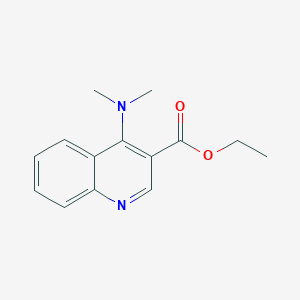

Ethyl 4-(dimethylamino)quinoline-3-carboxylate is a quinoline derivative characterized by a dimethylamino group at position 4 and an ethyl ester at position 3. This compound serves as a scaffold in medicinal chemistry and materials science due to its modular structure, allowing for functionalization at multiple positions. The dimethylamino group contributes electron-donating effects, enhancing the electron density of the quinoline ring, while the ester group offers reactivity for further derivatization .

Properties

IUPAC Name |

ethyl 4-(dimethylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)11-9-15-12-8-6-5-7-10(12)13(11)16(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUVHEKZYACIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Ethyl 4-(dimethylamino)quinoline-3-carboxylate, can be achieved through various methods. One common approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method employs a Friedlander heteroannulation process using nano ZnO as a catalyst under solvent-free conditions . These methods are preferred due to their mild reaction conditions and avoidance of hazardous acids or bases.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvent-free conditions is often employed to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(dimethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, nano ZnO, and various solvents such as ethanol and tetrahydrofuran . Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating, depending on the desired reaction.

Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives with enhanced pharmacological properties. These derivatives are often tested for their biological activity to identify potential therapeutic agents.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(dimethylamino)quinoline-3-carboxylate has been investigated for its biological activity, particularly as an enzyme inhibitor and receptor antagonist . The presence of the dimethylamino group enhances its binding affinity to target proteins, which is crucial for therapeutic applications in treating diseases such as cancer and infections.

Case Study: Antitumor Activity

Recent studies have highlighted the antitumor properties of quinoline derivatives, including this compound. For instance, compounds derived from this structure have shown significant inhibitory activity against various cancer cell lines, such as A549 (lung cancer) and HT29 (colon cancer), with IC50 values indicating their effectiveness .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to new derivatives with altered biological activities. For instance, the synthesis of related quinoline derivatives often involves multi-step reactions starting from this compound .

Synthetic Pathways

The synthesis typically involves reactions such as:

- Alkylation : Introducing alkyl groups to enhance solubility and bioactivity.

- Amination : Modifying the amine group to improve pharmacological properties.

These synthetic strategies facilitate the development of novel compounds that can be tailored for specific therapeutic targets.

Material Science

In material science, this compound is explored for its potential as a fluorescent probe due to its unique electronic properties. Its derivatives exhibit photophysical characteristics that make them suitable for applications in sensors and imaging technologies.

Fluorescent Properties

The compound's ability to fluoresce under certain conditions allows it to be utilized in:

- Biological imaging : Tracking cellular processes in real-time.

- Environmental monitoring : Detecting pollutants or changes in chemical environments.

Summary of Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways within the body. The compound is known to bind to multiple receptors, which can lead to various biological effects . The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Observations :

- Diethylamino vs. Dimethylamino: The bulkier -N(C₂H₅)₂ group in increases lipophilicity, which may enhance membrane permeability but reduce target binding specificity.

Physical Properties and Solubility

Biological Activity

Ethyl 4-(dimethylamino)quinoline-3-carboxylate is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with a dimethylamino substituent at the 4-position and an ethyl ester at the carboxylic acid position. This unique structure enhances its solubility and binding affinity to various biological targets.

Molecular Formula : C12H14N2O2

Molecular Weight : 218.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it acts as an enzyme inhibitor and receptor antagonist , modulating various biochemical pathways involved in disease processes such as cancer and infectious diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes critical in metabolic pathways, which can lead to therapeutic effects in conditions like cancer.

- Receptor Antagonism : By blocking specific receptors, it can alter cell signaling pathways, contributing to its anti-cancer properties .

Biological Activities

This compound exhibits a range of biological activities:

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The IC50 values for these cell lines are reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 1.53 |

| HT-29 | 0.77 |

These values indicate potent anti-cancer activity, suggesting that the compound could be a candidate for further development in cancer therapy .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects, showing promising results against several bacterial strains, which highlights its potential utility in treating infections .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antitumor Effects : A study conducted on the anti-cancer properties of this compound revealed that it significantly reduced cell viability in A549 and HT-29 cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Enzyme Inhibition Assay : Another research highlighted its role as an enzyme inhibitor, where it was shown to effectively inhibit the activity of target enzymes involved in tumor progression. This inhibition was quantified using kinetic assays, demonstrating significant reductions in enzyme activity at low micromolar concentrations .

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Variants of this compound have been synthesized to enhance specific biological activities by modifying substituents on the quinoline ring.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate | Fluorine substitution enhances reactivity | Increased anti-cancer potency |

| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | Halogenated derivatives with distinct profiles | Varied antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.